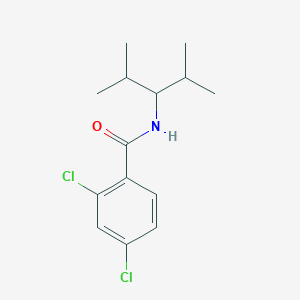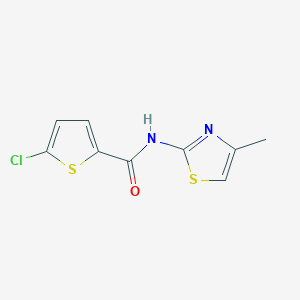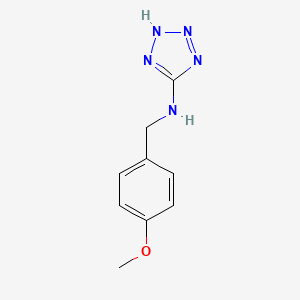
2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, commonly known as A771726, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. A771726 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and viral infections.
作用機序
A771726 exerts its pharmacological effects by inhibiting 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, which is a key enzyme in the de novo pyrimidine biosynthesis pathway. 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide catalyzes the oxidation of dihydroorotate to orotate, which is a precursor for the synthesis of pyrimidine nucleotides. Inhibition of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide by A771726 leads to a depletion of pyrimidine nucleotides, which results in the inhibition of DNA and RNA synthesis and cell proliferation.
Biochemical and Physiological Effects
A771726 has been shown to have a selective and potent inhibitory effect on 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, with minimal off-target effects. It has been shown to inhibit the proliferation of T cells and reduce the production of pro-inflammatory cytokines in vitro and in vivo. A771726 has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor xenografts in animal models. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
実験室実験の利点と制限
A771726 has several advantages for lab experiments, including its high potency and selectivity for 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide, its well-established synthesis method, and its extensive characterization in preclinical studies. However, A771726 also has some limitations, including its relatively short half-life and its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for the research on A771726. One direction is the further investigation of its therapeutic potential in autoimmune disorders, cancer, and viral infections. Another direction is the development of more potent and selective 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide inhibitors based on the structure of A771726. Additionally, the elucidation of the crystal structure of 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide in complex with A771726 may provide insights into the mechanism of inhibition and facilitate the rational design of new inhibitors. Finally, the development of new formulations or delivery systems may overcome the limitations of A771726 in terms of its solubility and half-life, and enhance its therapeutic efficacy.
合成法
The synthesis of A771726 involves the reaction of 2,4-dichlorobenzoyl chloride with 1-isopropyl-2-methylpropylamine in the presence of a base, followed by the reaction with ammonia to form the final product. The synthesis process has been optimized to achieve high yield and purity of A771726.
科学的研究の応用
A771726 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, by inhibiting the proliferation of T cells and reducing the production of pro-inflammatory cytokines. A771726 has also been investigated as a potential anticancer agent, as 2,4-dichloro-N-(1-isopropyl-2-methylpropyl)benzamide is overexpressed in many cancer cells and is essential for their survival. In addition, A771726 has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.
特性
IUPAC Name |
2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c1-8(2)13(9(3)4)17-14(18)11-6-5-10(15)7-12(11)16/h5-9,13H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMIPMRRGONTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-5-[(dimethylamino)sulfonyl]-2-(4-morpholinyl)benzoic acid](/img/structure/B5727406.png)
![6-chloro-5-methyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5727407.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)



![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)